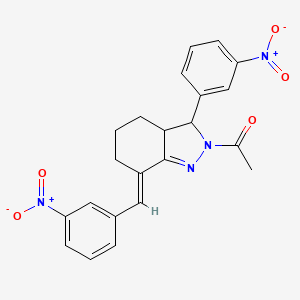
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as fatty acid amide hydrolases (FAAHs). FAAHs are involved in the breakdown of endocannabinoids, which are signaling molecules that play a role in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of FAAHs has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making this compound a promising candidate for the development of novel therapeutics.
Mechanism of Action
The compound works by inhibiting the activity of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide, which are responsible for the breakdown of endocannabinoids. By inhibiting this compound, the compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. Activation of these receptors leads to a wide range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
The compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. It has also been shown to have potential in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of this compound is its high potency and selectivity for 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on this compound. One area of interest is the development of novel therapeutics based on FAAH inhibition. The compound has shown promise in preclinical studies for the treatment of a wide range of disorders, and further research is needed to explore its potential in clinical settings. Another area of interest is the development of more potent and selective FAAH inhibitors. This could lead to the development of even more effective therapeutics with fewer side effects. Finally, research is needed to better understand the long-term effects of FAAH inhibition on the body and to identify any potential risks associated with this approach.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-(chloromethyl)acrylate to form an intermediate, which is then reacted with tetrahydro-2-furanmethanamine and triethylamine to yield the final product. The synthesis has been optimized to yield high purity and yield of the product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that FAAH inhibition by this compound leads to increased levels of endocannabinoids, which in turn leads to analgesic, anti-inflammatory, and anxiolytic effects. The compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-5-3-9(4-6-10)12-17-14(21-18-12)13(19)16-8-11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUFKZXEUJKJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5322777.png)
![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![2-ethyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5322791.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)